

(2-Pyridyldithio)-PEG4 Acid: A Technical Guide to Structure Elucidation

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Compound of Interest

Compound Name: (2-pyridyldithio)-PEG4 acid

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Introduction

(2-pyridyldithio)-PEG4 acid is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its structure comprises a pyridyldithio group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functionalities allows for the covalent attachment of biomolecules, such as antibodies, to therapeutic agents. The pyridyldithio moiety serves as a thiol-reactive group, enabling conjugation to cysteine residues on proteins. The PEG4 spacer enhances solubility and reduces steric hindrance, while the carboxylic acid provides a handle for further modification or direct conjugation to molecules bearing amine groups. The cleavable disulfide bond within the pyridyldithio group is a key feature, designed to be stable in systemic circulation but susceptible to cleavage within the reducing environment of the cell, thereby releasing the conjugated payload. This technical guide provides a comprehensive elucidation of the structure of **(2-pyridyldithio)-PEG4 acid**, supported by quantitative data, experimental methodologies, and logical diagrams.

Physicochemical Properties

The fundamental properties of **(2-pyridyldithio)-PEG4 acid** are summarized in the table below, providing a clear reference for researchers.

Property	Value	Source
Chemical Formula	C ₁₆ H ₂₅ NO ₆ S ₂	MedChemExpress[1]
Molecular Weight	391.50 g/mol	MedChemExpress[1]
CAS Number	581065-93-2	MedChemExpress[1]
Appearance	Colorless to light yellow viscous liquid	MedChemExpress[1]
Purity (HPLC)	97.78%	MedChemExpress[1]

Structural Elucidation

The definitive structure of **(2-pyridyldithio)-PEG4 acid** is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for **(2-pyridyldithio)-PEG4 acid** is not publicly available, a representative ¹H NMR spectrum is stated to be "consistent with structure" by suppliers.[1] Based on the known structure, the expected chemical shifts in a ¹H NMR spectrum would be as follows:

Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration
Pyridyl protons	7.0 - 8.5	m	4H
-S-CH ₂ -	~2.9	t	2H
-O-CH ₂ -CH ₂ -O- (PEG)	3.5 - 3.8	m	12H
-O-CH ₂ -CH ₂ -COOH	~3.7	t	2H
-CH ₂ -COOH	~2.6	t	2H

Note: These are predicted values and may vary depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **(2-pyridyldithio)-PEG4 acid**. The expected exact mass can be calculated from the chemical formula. In a typical mass spectrum, a prominent peak corresponding to the molecular ion $[M+H]^+$ would be observed at an m/z value of approximately 392.5.

Experimental Protocols

General Synthesis of Pyridyldithio-PEG-Acid Linkers

A general methodology for the synthesis of pyridyldithio-PEG-acid linkers involves a multi-step process:

- **Protection of the Carboxylic Acid:** The synthesis typically begins with a PEG diol that is first protected at one terminus, often as a tert-butyl ester, to prevent unwanted side reactions.
- **Activation of the Hydroxyl Group:** The remaining free hydroxyl group is then activated, for example, by conversion to a tosylate or mesylate.
- **Introduction of the Pyridyldithio Moiety:** The activated hydroxyl group is subsequently displaced by a thiolating agent, followed by reaction with 2,2'-dipyridyl disulfide to introduce the pyridyldithio group.
- **Deprotection of the Carboxylic Acid:** Finally, the protecting group on the carboxylic acid is removed under acidic conditions to yield the final (2-pyridyldithio)-PEG-acid linker.

Antibody Conjugation via Thiol-Disulfide Exchange

The conjugation of **(2-pyridyldithio)-PEG4 acid** to a thiol-containing biomolecule, such as a cysteine residue on an antibody, proceeds via a thiol-disulfide exchange reaction.

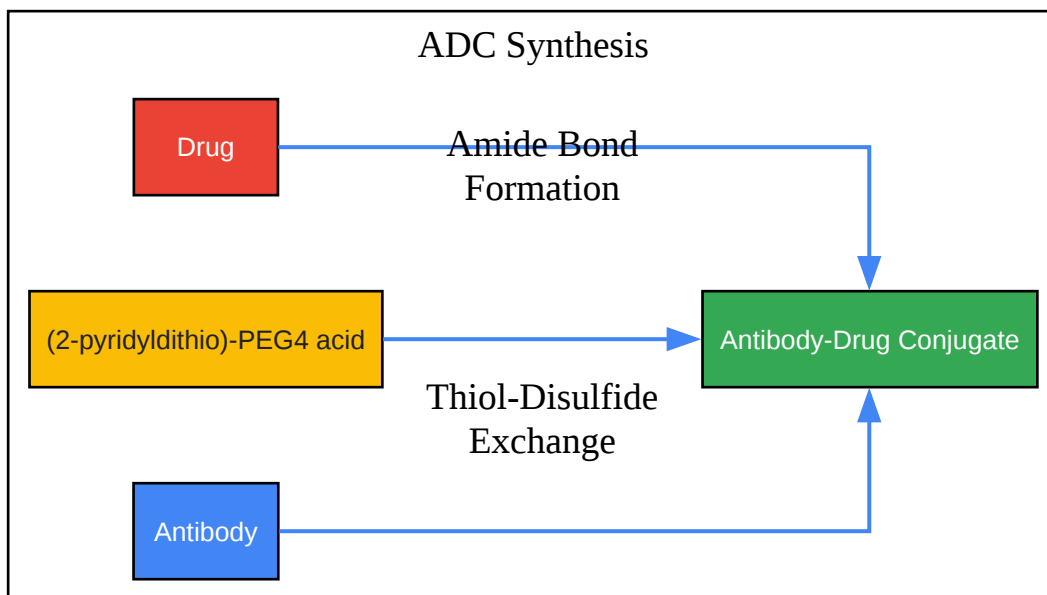
Protocol:

- **Antibody Preparation:** If necessary, disulfide bonds in the antibody are reduced to generate free thiol groups using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The excess reducing agent is then removed by dialysis or size-exclusion chromatography.

- Activation of the Linker: The carboxylic acid of **(2-pyridyldithio)-PEG4 acid** is activated using standard carbodiimide chemistry, for example, with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
- Conjugation Reaction: The activated linker is then reacted with the thiol-containing antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5) to form a stable disulfide bond.
- Purification: The resulting antibody-linker conjugate is purified from excess linker and other reagents using techniques such as size-exclusion chromatography or dialysis.

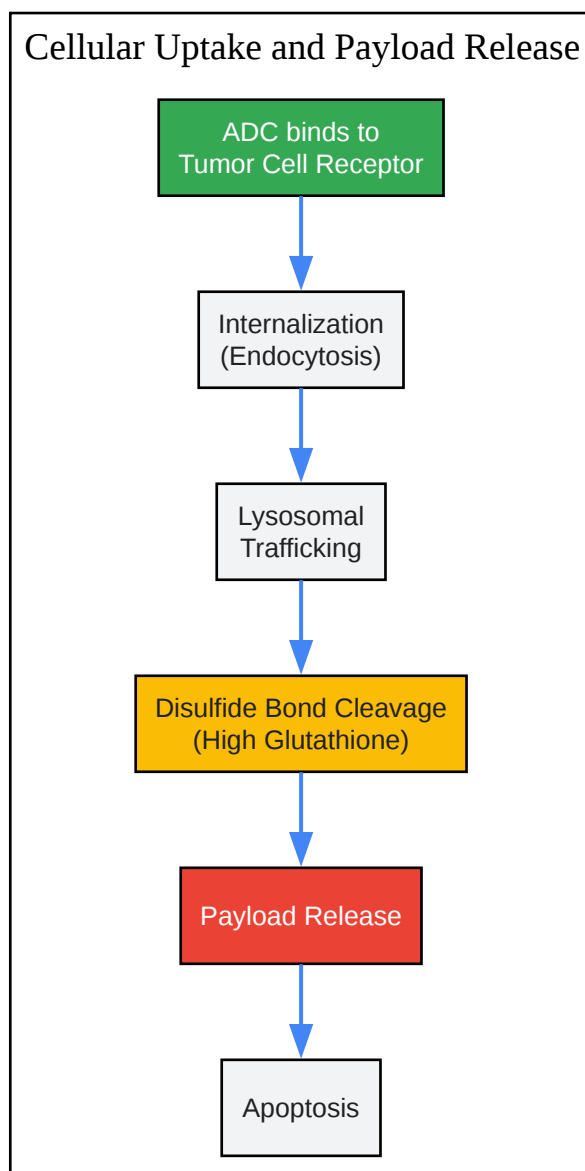
Functional Application in Antibody-Drug Conjugates

The primary application of **(2-pyridyldithio)-PEG4 acid** is in the construction of ADCs. The following diagrams illustrate the logical workflow and the mechanism of action.



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Caption: Synthesis of an Antibody-Drug Conjugate (ADC).



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Caption: Mechanism of action of a disulfide-linked ADC.

The disulfide bond in the linker remains stable in the bloodstream where the concentration of reducing agents is low.[2] Upon internalization into a tumor cell, the much higher intracellular concentration of glutathione leads to the reductive cleavage of the disulfide bond, releasing the cytotoxic payload.[2] This targeted drug delivery mechanism enhances the therapeutic efficacy while minimizing off-target toxicity.

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References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. adc.bocsci.com [adc.bocsci.com]
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